molecular formula C8H3F7OS B14041283 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene

1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene

Cat. No.: B14041283
M. Wt: 280.16 g/mol
InChI Key: DQGMNZGTVKSEPE-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene: is a fluorinated aromatic compound with the molecular formula C8H3F7OS and a molecular weight of 280.16 g/mol . This compound is characterized by the presence of multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio group attached to a benzene ring. Fluorinated compounds are of significant interest in various fields due to their unique chemical properties, including high thermal stability, resistance to oxidation, and strong electronegativity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursorsThe difluoromethoxy group can be introduced using difluoromethyl ethers, while the trifluoromethylthio group is often introduced through nucleophilic substitution reactions using trifluoromethylthiolating agents .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is primarily influenced by its fluorinated groups. The strong electronegativity of fluorine atoms affects the compound’s reactivity and interaction with other molecules. The trifluoromethylthio group can act as an electron-withdrawing group, influencing the compound’s overall electronic properties and reactivity in various chemical reactions .

Comparison with Similar Compounds

  • 1,4-Difluoro-2-methoxy-6-(trifluoromethylthio)benzene
  • 1,4-Difluoro-2-difluoromethoxybenzene
  • 1,4-Difluoro-2-methoxybenzene

Comparison: 1,4-Difluoro-2-difluoromethoxy-6-(trifluoromethylthio)benzene is unique due to the presence of both difluoromethoxy and trifluoromethylthio groups. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to oxidation, compared to similar compounds that may lack one or both of these groups .

Properties

Molecular Formula

C8H3F7OS

Molecular Weight

280.16 g/mol

IUPAC Name

1-(difluoromethoxy)-2,5-difluoro-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C8H3F7OS/c9-3-1-4(16-7(11)12)6(10)5(2-3)17-8(13,14)15/h1-2,7H

InChI Key

DQGMNZGTVKSEPE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)F)SC(F)(F)F)F

Origin of Product

United States

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